molecular formula C24H31N3O B15000894 N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2,2-dimethylpropanamide

N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2,2-dimethylpropanamide

Cat. No.: B15000894
M. Wt: 377.5 g/mol
InChI Key: WECNVWJQFXINEO-UHFFFAOYSA-N
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Description

N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that features a benzodiazole ring, a phenylethyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring, followed by the introduction of the butyl group. The phenylethyl group is then attached through a series of substitution reactions. Finally, the dimethylpropanamide moiety is introduced under controlled conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis machines. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, inert atmosphere, and the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHYL]-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31N3O

Molecular Weight

377.5 g/mol

IUPAC Name

N-[1-(1-butylbenzimidazol-2-yl)-2-phenylethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C24H31N3O/c1-5-6-16-27-21-15-11-10-14-19(21)25-22(27)20(26-23(28)24(2,3)4)17-18-12-8-7-9-13-18/h7-15,20H,5-6,16-17H2,1-4H3,(H,26,28)

InChI Key

WECNVWJQFXINEO-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)C(C)(C)C

Origin of Product

United States

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